1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

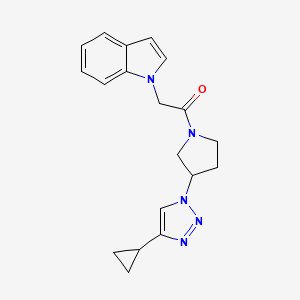

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a hybrid heterocyclic molecule featuring:

- A pyrrolidine ring substituted at the 3-position with a 4-cyclopropyl-1,2,3-triazole moiety.

- An ethanone linker connecting the pyrrolidine to a 1H-indole group.

The synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by pyrrolidine functionalization and indole coupling via nucleophilic substitution or condensation .

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-19(13-22-9-7-15-3-1-2-4-18(15)22)23-10-8-16(11-23)24-12-17(20-21-24)14-5-6-14/h1-4,7,9,12,14,16H,5-6,8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQBCRQZQYCNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

Pyrrolidine Ring Introduction: The triazole intermediate can be reacted with a pyrrolidine derivative under suitable conditions to form the desired pyrrolidine-triazole structure.

Indole Attachment: The final step involves coupling the pyrrolidine-triazole intermediate with an indole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.

Reduction: The triazole ring can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of

Biological Activity

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring, a pyrrolidine moiety, and an indole group. These features contribute to its unique biological properties.

Chemical Formula: CHNO

IUPAC Name: this compound

Research indicates that compounds containing triazole and indole moieties often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:

- Antitumor Activity: The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and epigenetic regulation respectively .

- Antimicrobial Properties: Triazole derivatives have been noted for their antimicrobial effects, potentially through the disruption of fungal cell wall synthesis or inhibition of nucleic acid synthesis .

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

- Cyclopropyl Substitution: The presence of the cyclopropyl group enhances binding affinity to target proteins due to its unique steric and electronic properties.

- Indole Moiety: The indole ring is known for its ability to engage in π-stacking interactions, which may enhance the compound's efficacy against certain biological targets.

Antitumor Studies

A study evaluating similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HCT-116). The derivatives showed IC values comparable to established anticancer agents, indicating their potential as effective chemotherapeutics .

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| Triazole Derivative A | 0.48 | MCF-7 |

| Triazole Derivative B | 0.78 | HCT-116 |

| Reference Drug | 1.93 | MCF-7 |

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, derivatives with similar structures were tested against COX enzymes. The results indicated that certain modifications led to enhanced inhibition of COX activity, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the triazole and indole rings has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of indole and triazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that triazole-containing compounds could effectively target cancer cell metabolism, leading to reduced proliferation rates .

Antimicrobial Properties

The antimicrobial potential of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone has also been explored. Triazoles are known for their antifungal activity, and research indicates that this compound may possess similar properties. Its effectiveness against various bacterial strains suggests its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that compounds containing triazole and pyrrolidine structures may exhibit neuroprotective effects. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. The potential application in treating neurodegenerative diseases like Alzheimer's disease is an area of active research .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Triazole/Thiazole Moieties

3-[4-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3i)

- Structure : Combines a 1H-indole with a thiazole-pyrrolopyridine core.

- Key Differences: Replaces the triazole-pyrrolidine-ethanone framework with a thiazole-pyrrolopyridine system.

- Synthesis: Derived from refluxing thiazole intermediates with KOH in ethanol (65–70% yield) .

- Activity : Thiazole derivatives often exhibit antimicrobial and antitumor activity, but specific data for 3i are unavailable .

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)

- Structure : Features a pyrazole-indole hybrid linked to a pyridine-carbonyl group.

- Key Differences : Lacks the triazole-pyrrolidine system but includes a dihydropyrazole ring, which may confer conformational rigidity.

Analogues with Cyclopropyl-Triazole Substructures

Ethyl 6-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

- Structure : Contains a pyridine-triazole-cyclopropyl motif.

- Key Differences: Replaces the pyrrolidine-ethanone-indole system with a pyridine-ester group.

- Applications : Used as a ligand in coordination chemistry and as a synthetic intermediate for bioactive molecules .

- Synthesis : Achieved via CuAAC (click chemistry) with moderate yields (~60–75%) .

Compounds with Heterocyclic Linkers and Carbonyl Groups

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethylthieno[2,3-b]thiophen-2-yl}methanone (7b)

Comparative Analysis Table

Key Findings and Implications

- Structural Flexibility: The target compound’s ethanone linker and pyrrolidine-triazole system offer synthetic versatility compared to rigid thiazole or pyridine frameworks .

- Bioactivity Potential: While direct pharmacological data are lacking, the indole and triazole moieties suggest plausible activity against microbial or kinase targets, akin to analogues in and .

- Synthetic Challenges : The absence of reported yields for the target compound highlights a gap compared to well-documented analogues like 3i (65–70%) and 7b (70%) .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis involves three key steps:

Triazole Formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 4-cyclopropyl-1H-1,2,3-triazole moiety. This reaction requires a cyclopropyl acetylene and an azide precursor under inert conditions (argon/nitrogen) with CuI as a catalyst .

Pyrrolidine Functionalization : Couple the triazole to pyrrolidine via nucleophilic substitution or amide bond formation. Anhydrous solvents (e.g., DMF or THF) and bases like DIPEA improve yield .

Indole-Ethanone Conjugation : Link the indole group to the pyrrolidine-triazole intermediate using a ketone bridge. Mitsunobu or Steglich esterification conditions (DCC/DMAP) are effective for this step .

Optimization Tips :

- Monitor reaction progress with HPLC or TLC .

- Use microwave-assisted synthesis to accelerate CuAAC kinetics .

Basic: How should researchers characterize the structural conformation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. Collect high-resolution data (≤ 1.0 Å) to resolve anisotropic displacement parameters for the cyclopropyl and triazole groups .

- NMR Spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity. The indole NH proton typically appears downfield (δ 10–12 ppm), while pyrrolidine protons resonate as multiplets (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Validate molecular weight via HRMS (ESI+ mode), targeting the [M+H]+ ion with < 5 ppm error .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Step 1 : Cross-validate experimental NMR data with DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies in chemical shifts > 0.5 ppm suggest conformational flexibility or solvent effects .

- Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., pyrrolidine ring puckering) that may obscure signal splitting .

- Step 3 : Compare experimental XRD bond lengths/angles with computational models (e.g., Gaussian or ORCA). Deviations > 0.05 Å indicate potential crystal packing artifacts .

Advanced: What strategies are effective for analyzing its potential biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Prioritize the indole moiety for π-π stacking and the triazole for hydrogen bonding .

- Biochemical Assays :

- SAR Studies : Modify the cyclopropyl group to assess steric effects on binding affinity .

Advanced: How should researchers address low crystallinity during structural analysis?

Methodological Answer:

- Crystallization Optimization :

- Data Collection : Use synchrotron radiation for weak diffraction patterns. SHELXD can phase low-resolution (< 2.0 Å) data via dual-space methods .

- Refinement : Apply TWIN laws in SHELXL for twinned crystals and use ISOR restraints for anisotropic atoms .

Advanced: How can researchers validate the compound’ stability under biological assay conditions?

Methodological Answer:

- Stability Profiling :

- LC-MS/MS Monitoring : Incubate the compound in PBS (pH 7.4) or serum at 37°C. Quantify degradation products over 24 hours .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to identify decomposition thresholds .

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.